(4-But-3-enyl-6-morpholin-4-ylpyrimidin-2-yl)hydrazine
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Overview
Description
- Reactants: 4-but-3-enyl-2-chloropyrimidine, morpholine
- Conditions: Heating in an aprotic solvent like dimethylformamide (DMF)
- Product: 4-but-3-enyl-6-morpholin-4-ylpyrimidine
Step 3: Addition of the Hydrazine Group
- Reactants: 4-but-3-enyl-6-morpholin-4-ylpyrimidine, hydrazine hydrate
- Conditions: Stirring at room temperature
- Product: (4-But-3-enyl-6-morpholin-4-ylpyrimidin-2-yl)hydrazine
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butenyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the pyrimidine ring or the hydrazine moiety, potentially leading to the formation of amines or hydrazones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Epoxides, diols
Reduction: Amines, hydrazones
Substitution: Various substituted pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-But-3-enyl-6-morpholin-4-ylpyrimidin-2-yl)hydrazine typically involves multi-step organic reactions
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Step 1: Synthesis of the Pyrimidine Core
- Reactants: 2,4-dichloropyrimidine, but-3-en-1-ol
- Conditions: Reflux in the presence of a base such as potassium carbonate
- Product: 4-but-3-enyl-2-chloropyrimidine
Scientific Research Applications
(4-But-3-enyl-6-morpholin-4-ylpyrimidin-2-yl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (4-But-3-enyl-6-morpholin-4-ylpyrimidin-2-yl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to the inhibition of enzymatic activity or interference with DNA replication. The pyrimidine ring can interact with various receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
- (4-But-3-enyl-6-morpholin-4-ylpyrimidin-2-yl)amine
- (4-But-3-enyl-6-morpholin-4-ylpyrimidin-2-yl)hydrazone
- (4-But-3-enyl-6-morpholin-4-ylpyrimidin-2-yl)thiol
Comparison:
(4-But-3-enyl-6-morpholin-4-ylpyrimidin-2-yl)amine:
(4-But-3-enyl-6-morpholin-4-ylpyrimidin-2-yl)hydrazone: Contains a hydrazone group instead of a hydrazine, which may alter its chemical reactivity and biological activity.
(4-But-3-enyl-6-morpholin-4-ylpyrimidin-2-yl)thiol:
The unique combination of the butenyl, morpholine, pyrimidine, and hydrazine groups in (4-But-3-enyl-6-morpholin-4-ylpyrimidin-2-yl)hydrazine makes it a versatile compound with diverse applications and reactivity.
Properties
Molecular Formula |
C12H19N5O |
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Molecular Weight |
249.31 g/mol |
IUPAC Name |
(4-but-3-enyl-6-morpholin-4-ylpyrimidin-2-yl)hydrazine |
InChI |
InChI=1S/C12H19N5O/c1-2-3-4-10-9-11(15-12(14-10)16-13)17-5-7-18-8-6-17/h2,9H,1,3-8,13H2,(H,14,15,16) |
InChI Key |
IXWWQHIMXWTXMV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=CC(=NC(=N1)NN)N2CCOCC2 |
Origin of Product |
United States |
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